6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
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Overview
Description
The compound is a derivative of indoline and pyridazine . Indoline derivatives have been studied for their neuroprotective effects, particularly in the treatment of ischemic stroke . Pyridazine is an aromatic, heterocyclic, organic compound with a six-membered ring containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains an indoline group, which is a bicyclic structure, and a pyridazine group, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indoline derivatives can undergo a variety of reactions, including oxidation and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyridazine is a colorless liquid with a boiling point of 208 °C .Scientific Research Applications
- Indolo[2,3-b]quinoxaline derivatives, including the compound , have been investigated for their cytotoxic effects against various cancer cell lines . Specifically, this compound was screened against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cells. While some derivatives exhibited moderate cytotoxicity against human reproductive organ cell lines, others showed lower cytotoxicity against different human cancer cell lines. These findings suggest potential applications in cancer therapy.
- Indolo[2,3-b]quinoxalines are known to stabilize DNA duplexes . This property could be harnessed for applications in molecular biology, drug design, and diagnostics.
- Some indole-fused quinoxaline compounds exhibit antiviral properties . Further exploration of this compound’s antiviral potential could lead to novel therapeutic agents.
- The compound’s structure contains a pyrazolo[3,4-d]pyridazinone scaffold, which has been associated with FGFR (fibroblast growth factor receptor) inhibition . Abnormal activation of FGFR signaling pathways is implicated in various cancers. Therefore, this compound might serve as a lead for developing FGFR-targeted therapies.
- Although not directly studied for this compound, derivatives of indoline (a substructure present in the compound) have been reported as highly potent antioxidants and anti-inflammatory agents . Investigating similar properties for our compound could be worthwhile.
- The compound contains a 1,2,3-triazole moiety. 1,2,3-triazoles have diverse applications as agrochemicals, pharmaceuticals, and more . Exploring the synergistic effects of the indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties could yield novel compounds with enhanced properties.
Anticancer Properties
DNA Duplex Stabilization
Antiviral Activity
FGFR Inhibition
Antioxidant and Anti-inflammatory Activity
1,2,3-Triazole Moiety Applications
Future Directions
properties
IUPAC Name |
6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16(2)22-19-14-25-29(18-9-4-3-5-10-18)23(19)24(31)28(26-22)15-21(30)27-13-12-17-8-6-7-11-20(17)27/h3-11,14,16H,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWERGFMKEZIVSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one |
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